molecular formula C11H12N2OS2 B2819234 2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole CAS No. 339011-37-9

2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole

Cat. No.: B2819234
CAS No.: 339011-37-9
M. Wt: 252.35
InChI Key: QZWPZKCSTXTGHH-UHFFFAOYSA-N
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Description

2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole is an organic compound with the molecular formula C₁₁H₁₂N₂OS₂ This compound belongs to the class of thiadiazoles, which are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom

Scientific Research Applications

2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole typically involves the reaction of 2-phenoxyethyl bromide with 2-methyl-1,3,4-thiadiazole-5-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.

    Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydro derivatives of the thiadiazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazole
  • 2-Methyl-5-[(2-ethoxyethyl)sulfanyl]-1,3,4-thiadiazole
  • 2-Methyl-5-[(2-butoxyethyl)sulfanyl]-1,3,4-thiadiazole

Uniqueness

2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole is unique due to the presence of the phenoxyethyl group, which imparts distinct chemical properties and potential biological activities. This differentiates it from other similar compounds with different alkoxyethyl groups.

Properties

IUPAC Name

2-methyl-5-(2-phenoxyethylsulfanyl)-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS2/c1-9-12-13-11(16-9)15-8-7-14-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZWPZKCSTXTGHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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